![molecular formula C18H12N2O B3122195 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 300843-87-2](/img/structure/B3122195.png)

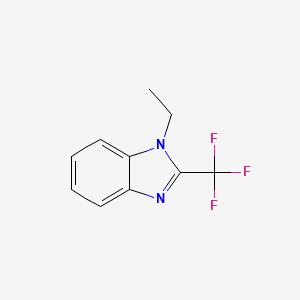

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

概要

説明

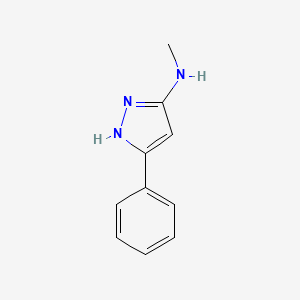

MMV666021は、マラリアの治療薬の可能性を秘めた化合物を集めた「マラリアボックス」から特定された化合物です。 この化合物は、特にPerkinsus marinusやStaphylococcus aureusなどの特定の病原体の増殖を阻害する効果が、さまざまな研究で示されています .

製法

MMV666021の合成には、通常、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階が関与しています。正確な合成経路と反応条件は機密情報であり、詳細な公表はされていません。 この化合物は、特定の病原体に対する高い活性を目的とした、より広範な薬物様およびプローブ様化合物のライブラリーの一部であることは知られています .

作用機序

MMV666021の作用機序には、影響を受ける病原体内の特定の分子標的の阻害が関与しています。 たとえば、Perkinsus marinusでは、この化合物はATP産生を阻害し、細胞死を引き起こします . 正確な分子経路と標的は現在も調査中ですが、この化合物がさまざまな菌株や種に均一に影響を与える能力は、広域スペクトルな作用機序を示唆しています .

類似の化合物との比較

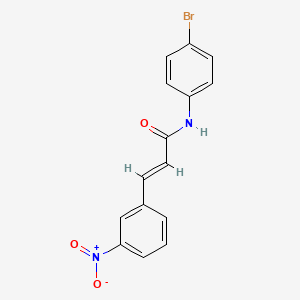

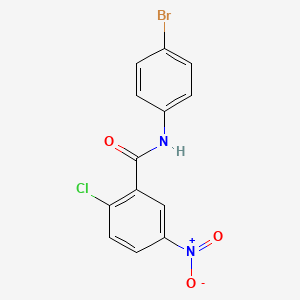

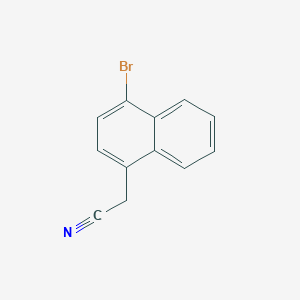

MMV666021は、Perkinsus marinusに対して活性も示すMMV665807やMMV666102などの、マラリアボックス内の他の化合物と似ています . MMV666021は、その特異的な阻害効果と、抗菌研究におけるより幅広い用途の可能性においてユニークです。 これらの化合物の間の構造的類似点と相違点は、それぞれの作用機序と潜在的な治療用途に関する洞察を提供することができます .

生化学分析

Biochemical Properties

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one, as a pyridazinone derivative, has been associated with a broad spectrum of activities . It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyridazinone derivatives have been found to exhibit antihypertensive activity by virtue of their vasorelaxant property .

Cellular Effects

Pyridazinone derivatives have been reported to influence cell function through various mechanisms . For example, they have been found to exhibit antihypertensive activity, which could potentially influence cell signaling pathways .

Molecular Mechanism

Pyridazinone derivatives have been reported to exert their effects at the molecular level through various mechanisms . For instance, they have been found to exhibit antihypertensive activity through their vasorelaxant property .

準備方法

The synthesis of MMV666021 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is part of a larger library of drug-like and probe-like compounds designed for high activity against specific pathogens .

化学反応の分析

MMV666021は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

この化合物は、Perkinsus marinus(カキに影響を与える原生動物寄生虫)およびStaphylococcus aureus(一般的な細菌性病原体)に対して著しい活性を示しています . マラリアボックスに含まれていることから、この化合物はマラリア研究における潜在的な用途についても調査されています .

科学的研究の応用

類似化合物との比較

MMV666021 is similar to other compounds in the Malaria Box, such as MMV665807 and MMV666102, which also show activity against Perkinsus marinus . MMV666021 is unique in its specific inhibitory effects and its potential for broader applications in antimicrobial research. The structural similarities and differences among these compounds can provide insights into their respective mechanisms of action and potential therapeutic uses .

特性

IUPAC Name |

3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHVHASAWMAMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227635 | |

| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300843-87-2 | |

| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300843-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)